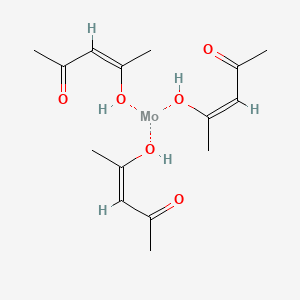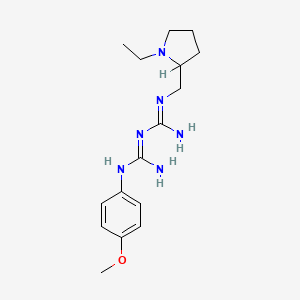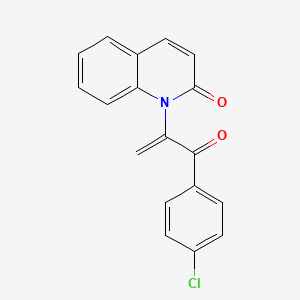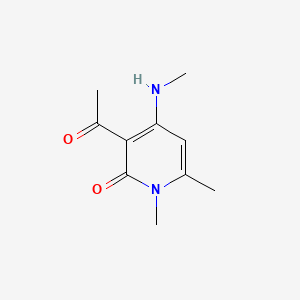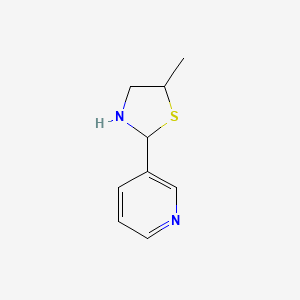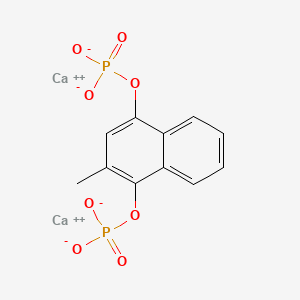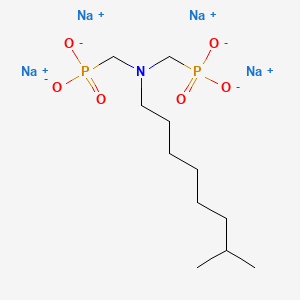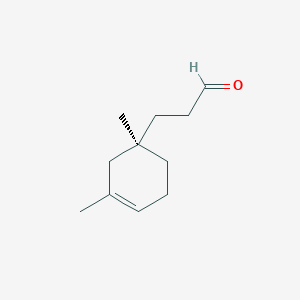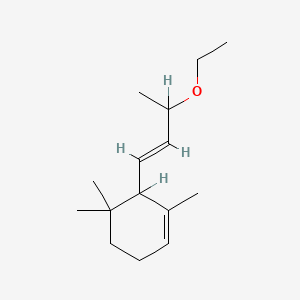
4-((1-(3-Phenylpropyl)-4-piperidyl)amino)-2-benzopyrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-(3-Phenylpropyl)-4-piperidyl)amino)-2-benzopyrone is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzopyrone moiety linked to a piperidyl group via a phenylpropyl chain. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(3-Phenylpropyl)-4-piperidyl)amino)-2-benzopyrone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidyl Intermediate: The synthesis begins with the preparation of the piperidyl intermediate. This is achieved by reacting 4-piperidone with 3-phenylpropylamine under reductive amination conditions.
Coupling with Benzopyrone: The piperidyl intermediate is then coupled with 2-benzopyrone through an amide bond formation. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Purification: The final product is purified using chromatographic techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of automated purification systems to streamline the production process.
化学反応の分析
Types of Reactions
4-((1-(3-Phenylpropyl)-4-piperidyl)amino)-2-benzopyrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidyl nitrogen, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: N-alkyl or N-acyl derivatives.
科学的研究の応用
4-((1-(3-Phenylpropyl)-4-piperidyl)amino)-2-benzopyrone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 4-((1-(3-Phenylpropyl)-4-piperidyl)amino)-2-benzopyrone involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways. Additionally, it can inhibit or activate enzymes involved in metabolic processes, thereby affecting cellular functions.
類似化合物との比較
Similar Compounds
1-(3-Phenylpropyl)-4-piperidylamine: Shares the piperidyl and phenylpropyl moieties but lacks the benzopyrone group.
2-Benzopyrone derivatives: Compounds with similar benzopyrone structures but different substituents on the piperidyl group.
Uniqueness
4-((1-(3-Phenylpropyl)-4-piperidyl)amino)-2-benzopyrone is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the benzopyrone and piperidyl groups allows for diverse interactions with biological targets, making it a versatile compound in research and potential therapeutic applications.
特性
CAS番号 |
54729-42-9 |
|---|---|
分子式 |
C23H26N2O2 |
分子量 |
362.5 g/mol |
IUPAC名 |
4-[[1-(3-phenylpropyl)piperidin-4-yl]amino]chromen-2-one |
InChI |
InChI=1S/C23H26N2O2/c26-23-17-21(20-10-4-5-11-22(20)27-23)24-19-12-15-25(16-13-19)14-6-9-18-7-2-1-3-8-18/h1-5,7-8,10-11,17,19,24H,6,9,12-16H2 |
InChIキー |
HTQQNAVSHXDHTF-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1NC2=CC(=O)OC3=CC=CC=C32)CCCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


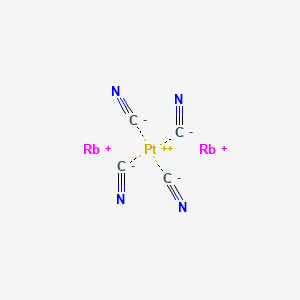
![2,2'-Methylenebis[4-tert-butyl-3,6-xylenol]](/img/structure/B12666848.png)
